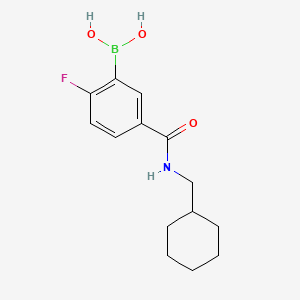
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one typically involves the use of phenylpropanoids and coumarins as starting materials . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can also be isolated from natural sources, specifically the roots of Murraya exotica .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxycoumarin
- 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxycoumarin
Uniqueness
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C18H24O6 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
6-(3-ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H24O6/c1-6-23-18(2,3)15(19)9-12-13(21-4)10-14-11(17(12)22-5)7-8-16(20)24-14/h7-8,10,15,19H,6,9H2,1-5H3 |
Clave InChI |
WSYBTFKCOVCBPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



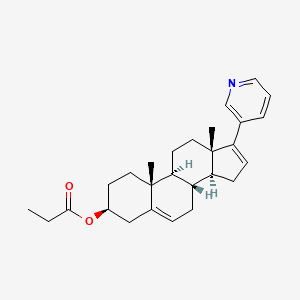
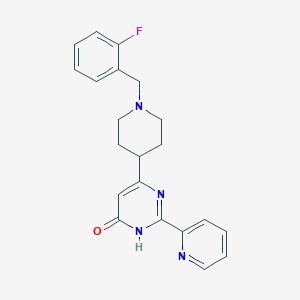
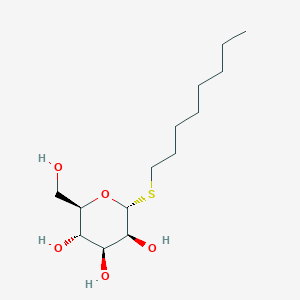
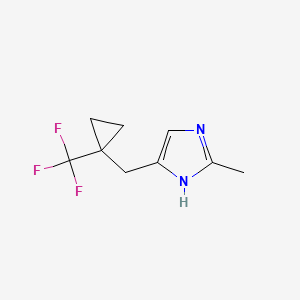
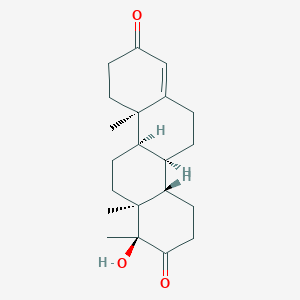
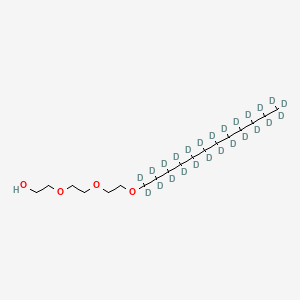

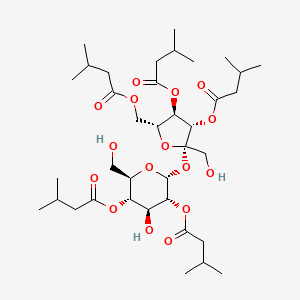
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)

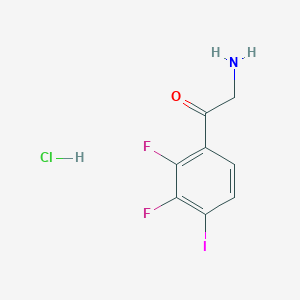
![2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol](/img/structure/B13436338.png)
